molecular formula C24H15NO B12339386 2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole

2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole

Cat. No.: B12339386
M. Wt: 333.4 g/mol
InChI Key: MTWCYJXDNBQAEP-UHFFFAOYSA-N
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Description

2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole is an organic compound that combines the structural features of dibenzofuran and carbazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole typically involves the coupling of dibenzofuran and carbazole derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the two aromatic systems . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated aromatic rings.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can induce cell damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole is unique due to its combined structural features of both dibenzofuran and carbazole, which confer distinct chemical and physical properties. This combination allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H15NO

Molecular Weight

333.4 g/mol

IUPAC Name

2-dibenzofuran-4-yl-9H-carbazole

InChI

InChI=1S/C24H15NO/c1-3-10-21-17(6-1)18-13-12-15(14-22(18)25-21)16-8-5-9-20-19-7-2-4-11-23(19)26-24(16)20/h1-14,25H

InChI Key

MTWCYJXDNBQAEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC=CC5=C4OC6=CC=CC=C56

Origin of Product

United States

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